tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate
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Overview
Description
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate is a chemical compound with the molecular formula C15H21BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl chloroformate and cyclopropylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Industry
In industry, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other materials with specialized functions.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
Uniqueness
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopropylmethyl)carbamate is unique due to the presence of both the cyclopropylmethyl and tert-butyl groups. These groups confer specific steric and electronic properties that influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclopropylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18(9-11-4-5-11)10-12-6-13(16)8-17-7-12/h6-8,11H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARLMNILAWMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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